![molecular formula C21H16N2OS B3953998 N-(4-cyanophenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953998.png)
N-(4-cyanophenyl)-2-phenyl-2-(phenylthio)acetamide
Overview
Description
N-(4-cyanophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of thioamide compounds and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mechanism of Action
The mechanism of action of CPAA is not fully understood, but it is believed to exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. CPAA has also been found to modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
CPAA has been found to exhibit various biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of reactive oxygen species levels, and the modulation of the immune response. Additionally, CPAA has been found to protect against oxidative stress-induced cell damage and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using CPAA in lab experiments is its relatively low toxicity, making it a safer alternative to other anti-inflammatory compounds. However, its limited solubility in water may pose a challenge in certain experiments, and further studies are needed to determine its efficacy and safety in vivo.
Future Directions
Future research on CPAA could focus on its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and formulation for clinical use.
Scientific Research Applications
CPAA has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been found to exhibit promising anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(4-cyanophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c22-15-16-11-13-18(14-12-16)23-21(24)20(17-7-3-1-4-8-17)25-19-9-5-2-6-10-19/h1-14,20H,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTFFTBTWUDHDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C#N)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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